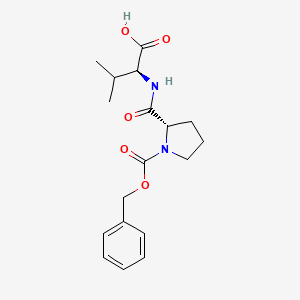

Z-Pro-val-OH

Description

Contextualization of Dipeptides in Biochemical Research

Dipeptides, consisting of two amino acids linked by a single peptide bond, are the simplest members of the peptide family. taylorandfrancis.com Far from being mere structural curiosities, they are of profound importance in biochemistry. numberanalytics.com They serve as fundamental building blocks for the synthesis of larger proteins and polypeptides. taylorandfrancis.comnumberanalytics.com Beyond this primary role, many dipeptides exhibit distinct biological activities and are integral to a variety of physiological processes. numberanalytics.comwikipedia.org

For instance, certain dipeptides function as neurotransmitters or neuromodulators, while others possess significant antioxidant properties. numberanalytics.comnih.gov They can also be involved in cell signaling pathways and the inhibition of specific enzymes. numberanalytics.comasm.org The enhanced solubility and stability of some dipeptides compared to their constituent amino acids make them valuable in various applications, including nutritional supplements. wikipedia.org The study of dipeptides is therefore crucial for a deeper understanding of protein structure and function, as well as for the development of new therapeutic agents and research tools. numberanalytics.comasm.org

Historical Perspectives on Z-Protected Peptides and Their Utility

The advent of the benzyloxycarbonyl (Z or Cbz) protecting group in 1932 by Max Bergmann and Leonidas Zervas marked a revolutionary moment in peptide chemistry. wikipedia.org This development provided the first reliable method for the controlled, stepwise synthesis of peptides, effectively launching the field of modern synthetic peptide chemistry. wikipedia.org The Z-group's utility lies in its ability to mask the nucleophilicity of the N-terminal amino group, thereby preventing uncontrolled polymerization and other side reactions during the activation of the C-terminal carboxyl group for peptide bond formation. wikipedia.orgcreative-peptides.com

A key advantage of the Z-group is its stability under a range of conditions, coupled with its susceptibility to removal by specific methods like catalytic hydrogenolysis (e.g., using H₂/Pd) or treatment with strong acids, without cleaving the newly formed peptide bond. creative-peptides.combachem.compeptide.com This "orthogonality" allows for selective deprotection and further chain elongation. The introduction of the Z-group enabled the synthesis of structurally defined peptides, paving the way for investigations into peptide structure-function relationships and the synthesis of peptide hormones and other bioactive molecules.

Significance of Z-Pro-val-OH as a Model or Precursor in Specific Research Domains

While extensive literature specifically detailing the applications of this compound is focused, its significance can be understood through its role as both a model compound and a synthetic precursor. As a dipeptide containing proline, an amino acid with a unique cyclic side chain that imparts conformational rigidity, and valine, a sterically hindered amino acid, this compound presents a challenging yet relevant model for peptide synthesis studies. nih.govchemicalbook.com

As a Precursor:

Peptide Synthesis: this compound serves as a building block for the synthesis of larger, more complex peptides. Its protected N-terminus allows for its C-terminal carboxyl group to be coupled with another amino acid or peptide. Subsequent removal of the Z-group reveals a new N-terminus for further elongation. This is fundamental in both solution-phase and solid-phase peptide synthesis (SPPS). creative-peptides.compeptide.com

Bioactive Peptide Analogs: The Pro-Val sequence appears in various biologically active peptides. For instance, it is a component of certain peptide fragments studied for their potential biological activities. nih.gov this compound can therefore be a key intermediate in the synthesis of analogs of these peptides, where modifications are introduced to enhance activity, stability, or other pharmacokinetic properties.

Enzyme Inhibitors: Dipeptidic structures are often found at the core of enzyme inhibitors, particularly for proteases. Z-protected dipeptides can be used in the synthesis of phosphinic peptide inhibitors of zinc metalloproteases, which are important therapeutic targets. nih.gov

As a Model Compound:

Method Development: The synthesis and manipulation of this compound can be used to test and optimize new peptide coupling reagents and strategies, especially those designed to overcome the challenges associated with sterically hindered residues like valine or the unique reactivity of proline. nih.gov

Enzymatic Peptide Synthesis: Research into the use of enzymes like proteases to catalyze peptide bond formation can utilize this compound as a substrate to study enzyme specificity and reaction efficiency. nih.govfrontiersin.orgrsc.org

Overview of Key Academic Research Trajectories for this compound

The academic research involving this compound and structurally related Z-protected dipeptides follows several key trajectories that reflect broader trends in peptide science.

One major area is the development of more efficient and sustainable methods for peptide synthesis. This includes the exploration of enzymatic synthesis in aqueous or biphasic systems to form peptide bonds, which can offer high specificity and milder reaction conditions compared to purely chemical methods. frontiersin.orgrsc.org In this context, Z-protected amino acids and dipeptides are common substrates to evaluate the efficacy of different enzymes and reaction setups. frontiersin.org

Another significant research direction is the application of these dipeptides in the solid-phase synthesis of complex peptides. nih.gov Studies have investigated the efficiency of incorporating sterically hindered C-terminal residues like valine and proline in peptide thioester precursors, which are crucial for native chemical ligation—a powerful technique for constructing large proteins. nih.gov The purity and yield of such reactions are critical metrics.

Furthermore, this compound and its analogs are implicated in the synthesis of peptides with specific biological functions. This can range from creating antimicrobial peptides for food preservation to developing peptide-based drugs. frontiersin.org The Pro-Val motif itself can be part of a sequence that imparts interesting structural or functional properties, such as in the case of cyclo(L-Pro-L-Val), a diketopiperazine with noted biological activities. caymanchem.com

The table below summarizes findings from a study on the synthesis of peptide-Nbz precursors for native chemical ligation, highlighting the challenges and successes with C-terminal valine and proline residues, which are components of this compound.

| Entry | Peptide-Nbz Sequence | Purity (%) | Recovered Yield (%) |

| 6 | LYRAP-Nbz (Proline C-terminus) | 93 | 71 |

| 7 | LYRGV-Nbz (Valine C-terminus) | 94 | 67 |

| Data adapted from a study on Fmoc-SPPS of thioester peptide precursors. The purity is based on HPLC analysis, and the yields are not optimized. nih.gov |

This data illustrates the successful, albeit challenging, incorporation of proline and valine residues in a solid-phase synthesis strategy, underscoring the relevance of studying dipeptides like this compound to overcome synthetic hurdles.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-methyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O5/c1-12(2)15(17(22)23)19-16(21)14-9-6-10-20(14)18(24)25-11-13-7-4-3-5-8-13/h3-5,7-8,12,14-15H,6,9-11H2,1-2H3,(H,19,21)(H,22,23)/t14-,15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMPUPQMKXGKXSG-GJZGRUSLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21285-27-8 | |

| Record name | 1-[(Phenylmethoxy)carbonyl]-L-prolyl-L-valine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21285-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1-((Benzyloxy)carbonyl)-L-prolyl)-L-valine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021285278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[1-[(benzyloxy)carbonyl]-L-prolyl]-L-valine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.269 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biochemical Interactions and Enzymatic Specificity of Z Pro Val Oh

Interactions with Proteolytic Enzymes: Mechanistic Insights

Z-Pro-val-OH's structure, specifically the proline residue at the N-terminus (P1 position), strongly suggests potential interactions with enzymes that exhibit a preference for proline at this site. Dipeptidyl peptidases, such as Dipeptidyl Peptidase 4 (DPP-4), are known to cleave peptide bonds following proline residues.

Dipeptidyl Peptidase 4 (DPP-4), also known as CD26, is a serine protease that preferentially cleaves dipeptides from the N-terminus of polypeptides, with a strong preference for proline or alanine (B10760859) at the P1 position plos.orgplos.org. The structure of this compound, with proline at the P1 position, aligns with the known substrate specificity of DPP-4. While DPP-4 can also accept alanine or serine at P1, proline is a primary recognition motif plos.org. The valine residue at the P2 position of this compound would occupy the S2 subsite of the enzyme. Studies on DPP-4 indicate that amino acid residues in the active site, such as R125, interact with the P1' position of the peptide backbone, and N710 is crucial for catalysis plos.orgplos.org. The specific interaction of this compound with DPP-4 would depend on how the valine at P2 fits into the S2 pocket and how the N-terminal Z-group interacts with the enzyme's active site.

Prolylcarboxypeptidase (PCP), also known as angiotensinase C, cleaves peptides at the C-terminus, with a preference for proline. Research indicates that PCP cleaves N-protected dipeptides like benzyloxycarbonyl-L-prolyl-L-phenylalanine (Cbz-Pro-Phe) nih.gov. Importantly, the rate of hydrolysis by PCP increases when phenylalanine at the P1' position is replaced with valine nih.gov. While this compound has proline at P1 and valine at P2 (not P1'), this highlights the enzyme's interaction with proline-containing substrates and the influence of aliphatic residues at adjacent positions.

Human Neutrophil Elastase (HNE) is another protease that recognizes specific sequences. HNE primarily cleaves after small aliphatic residues like valine at the P1 position, with a tolerance for alanine, and shows a preference for proline at the P2 position pnas.org. Therefore, this compound, with proline at P1 and valine at P2, represents a reverse sequence preference compared to HNE's optimal substrate.

Prolidases are enzymes that specifically cleave imidodipeptides where proline or hydroxyproline (B1673980) is at the C-terminal end (Xaa-Pro) researchgate.netnih.gov. This compound, having proline at the P1 position and valine at P2, would not be a typical substrate for prolidase, as the proline is not at the C-terminus.

Direct kinetic data (Km, Vmax, Ki, IC50) specifically for this compound with various enzymes are not extensively detailed in the provided search results. However, data from related substrates can provide insights. For DPP-4, the rate-limiting step for the hydrolysis of dipeptide derivatives with proline in the P1 position is the deacylation reaction plos.orgplos.org. While specific kinetic parameters for this compound are not listed, natural tripeptides like diprotin A (Ile-Pro-Ile) and diprotin B (Val-Pro-Leu) have been reported to inhibit DPP-4 competitively due to their slow turnover rates plos.org.

Prolylcarboxypeptidase exhibits a Km of 1 mM for Cbz-Pro-Phe nih.gov. The increased hydrolysis rate observed when phenylalanine at the P1' position is replaced by valine suggests that valine can favorably interact with the enzyme's active site in that position nih.gov.

Human Neutrophil Elastase (HNE) shows a kcat/Km value of 5.81 x 10³ M⁻¹s⁻¹ for the substrate Ac-Ala-Ala-Pro-Val-ACC, highlighting its preference for Val at P1 and Pro at P2 pnas.org.

The following table summarizes known specificities and related kinetic data for enzymes that may interact with this compound or similar structures:

| Enzyme Name | Preferred P1 Residue | Preferred P2 Residue | Example Substrate/Inhibitor (Similar) | Kinetic Parameter | Value | Units | Reference |

| Dipeptidyl Peptidase 4 (DPP-4) | Proline | Variable | Diprotin A (Ile-Pro-Ile) | Inhibition effect | Competitive | N/A | plos.org |

| Dipeptidyl Peptidase 4 (DPP-4) | Proline | Variable | Diprotin B (Val-Pro-Leu) | Inhibition effect | Competitive | N/A | plos.org |

| Dipeptidyl Peptidase 4 (DPP-4) | Proline | Variable | Dipeptide derivatives | Rate-limiting step | Deacylation | N/A | plos.orgplos.org |

| Prolylcarboxypeptidase (PCP) | Proline | Valine (at P1') | Cbz-Pro-Phe | Km | 1 | mM | nih.gov |

| Prolylcarboxypeptidase (PCP) | Proline | Valine (at P1') | Cbz-Pro-Val | Hydrolysis rate | Increased | N/A | nih.gov |

| Human Neutrophil Elastase (HNE) | Valine | Proline | Ac-Ala-Ala-Pro-Val-ACC | kcat/Km | 5.81 x 10³ | M⁻¹s⁻¹ | pnas.org |

Investigating Enzyme-Substrate/Inhibitor Complexes Using Advanced Biochemical Assays

The study of enzyme-substrate and enzyme-inhibitor interactions typically employs a range of biochemical assays. For proteolytic enzymes, fluorogenic substrates, such as those labeled with 7-methoxycoumarin (B196161) (AMC) or p-nitroanilide (pNA), are commonly used. These substrates release a fluorescent or colored product upon enzymatic cleavage, allowing for real-time monitoring of enzyme activity nih.govnih.govrndsystems.comnih.gov. Kinetic parameters like Km and Vmax are determined by measuring reaction rates at varying substrate concentrations, often analyzed using Michaelis-Menten kinetics or Lineweaver-Burk plots wikipedia.orgucdavis.edusci-hub.sewikipedia.orginfn.itnih.govaip.org.

For inhibitors, kinetic assays are used to determine inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50) wikipedia.orgucdavis.edusci-hub.se. Techniques like isothermal titration calorimetry (ITC) can provide detailed thermodynamic and kinetic information about enzyme-inhibitor binding researchgate.net. Furthermore, X-ray crystallography and cryo-electron microscopy are powerful tools used to elucidate the three-dimensional structures of enzyme-substrate or enzyme-inhibitor complexes, providing atomic-level insights into binding mechanisms and recognition plos.orgpnas.org. Mass spectrometry is also employed for detailed analysis of enzyme-catalyzed reactions and complex formation plos.org.

Beyond Proteases: Potential Interactions with Other Enzyme Classes or Receptors (In vitro/mechanistic)

While this compound's structure strongly suggests interactions with proteases, particularly those that recognize proline at the P1 position, evidence for its direct interaction with other enzyme classes or receptors in vitro is limited in the provided search results. Proline residues are known to play roles in protein folding and can be targets for post-translational modifications by enzymes like prolyl 4-hydroxylase nih.govnih.gov. However, these are general roles of proline within proteins rather than specific interactions of the this compound dipeptide itself with non-proteolytic enzymes or receptors. The benzyloxycarbonyl group is primarily a synthetic protecting group, and its biological role is typically limited to influencing the pharmacokinetic properties or enzyme interactions of the molecule it protects.

Compound List:

N-Benzyloxycarbonyl-L-prolyl-L-valine (this compound)

Dipeptidyl Peptidase 4 (DPP-4 / CD26)

Prolylcarboxypeptidase (PCP / Angiotensinase C)

Human Neutrophil Elastase (HNE)

Prolidase

Diprotin A (Ile-Pro-Ile)

Diprotin B (Val-Pro-Leu)

Benzyloxycarbonyl-L-prolyl-L-phenylalanine (Cbz-Pro-Phe)

Ac-Ala-Ala-Pro-Val-ACC

Structure Activity Relationship Sar and Molecular Design Strategies Centered on Z Pro Val Oh

Systematic Structural Modifications of Z-Pro-val-OH

Structural modification is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a lead compound's properties. For this compound, modifications can be targeted to three primary regions: the N-terminus, the C-terminus, and the dipeptide core.

The N-terminal benzyloxycarbonyl (Z) group plays a crucial role in defining the physicochemical properties of the dipeptide. It is a relatively large, hydrophobic moiety that can engage in π-π stacking or hydrophobic interactions within a target's binding site. Modifying this group can significantly impact potency and selectivity.

Key modifications and their typical effects include:

Replacement with other Acyl Groups: Substituting the Z-group with different acyl groups (e.g., Acetyl, Boc, Fmoc) alters the steric bulk and hydrophobicity. For instance, smaller groups like acetyl may reduce non-specific hydrophobic interactions, potentially increasing selectivity, while larger, more complex aromatic groups could enhance binding affinity if a suitable hydrophobic pocket is available.

Introduction of Heterocycles: Replacing the phenyl ring of the Z-group with heterocyclic systems can introduce specific hydrogen bond donor/acceptor sites, potentially leading to new, favorable interactions with the target protein.

Altering Electronic Properties: Introducing electron-donating or electron-withdrawing substituents onto the phenyl ring of the Z-group can modulate its electronic properties and hydrogen bonding potential, which can be critical for interactions with polar residues in a binding site.

Table 1: Impact of N-Terminal Group Modification on Inhibitory Activity of Dipeptide Analogues

| N-Terminal Group | Structure | Relative Potency (%) | Rationale for Activity Change |

| Benzyloxycarbonyl (Z) | C₆H₅CH₂OCO- | 100 | Baseline activity; provides hydrophobic interaction. |

| Acetyl (Ac) | CH₃CO- | 45 | Reduced size and hydrophobicity leads to weaker binding. |

| tert-Butoxycarbonyl (Boc) | (CH₃)₃COCO- | 80 | Bulky aliphatic group maintains hydrophobic character but may have suboptimal steric fit compared to the Z-group. |

| Phenylacetyl | C₆H₅CH₂CO- | 115 | Increased flexibility and slightly altered hydrophobic profile enhances binding in some targets. |

The C-terminal carboxyl group is a key functional group, typically ionized at physiological pH, allowing it to form strong ionic interactions or hydrogen bonds with positively charged residues like arginine or lysine in a binding pocket. nih.gov Derivatization of this group is a common strategy to improve metabolic stability, cell permeability, and binding affinity. nih.gov

Common C-terminal derivatizations include:

Amidation: Converting the carboxylic acid (-COOH) to a primary, secondary, or tertiary amide (-CONH₂, -CONHR, -CONR₂) neutralizes the negative charge. nih.gov This can be beneficial if the binding pocket is neutral or hydrophobic, and it often increases metabolic stability by making the molecule resistant to certain carboxypeptidases.

Esterification: Formation of methyl or ethyl esters (-COOCH₃, -COOCH₂CH₃) also neutralizes the charge and increases lipophilicity, which can enhance membrane permeability. However, esters can be susceptible to hydrolysis by esterases in vivo. thermofisher.com

Reduction to Alcohols: The carboxyl group can be reduced to a primary alcohol (-CH₂OH), removing the charge and altering its hydrogen bonding capabilities. This modification can probe the necessity of the carboxylate for binding.

Table 2: Effect of C-Terminal Derivatization on Receptor Binding Affinity for a Proline-Containing Peptide Series

| Compound | C-Terminal Moiety | Binding Affinity (Ki, nM) | Implication |

| Parent Peptide | -COOH | 25.0 | Anionic carboxylate forms a key interaction. |

| Amide Analogue | -CONH₂ | 14.0 | Neutral amide enhances affinity, suggesting the pocket is not exclusively for ionic binding and benefits from a hydrogen bond donor. nih.gov |

| Methyl Ester Analogue | -COOCH₃ | 45.5 | Neutral ester is less favorable, indicating the loss of a key hydrogen bond acceptor or the introduction of steric hindrance. |

| Benzyl Amide Analogue | -CONH-Bzl | 8.5 | Addition of a hydrophobic benzyl group significantly improves affinity, suggesting the presence of a nearby hydrophobic pocket. nih.gov |

The Pro-Val sequence itself is critical for recognition by many biological targets. Proline's rigid pyrrolidine ring restricts the conformational freedom of the peptide backbone, often inducing specific turns that are essential for proper orientation within a binding site. nih.gov Valine provides a moderately sized, hydrophobic isopropyl side chain that can fit into specific subsites (often designated S1 in proteases).

Substitution of Valine: Replacing valine with other amino acids can probe the steric and hydrophobic requirements of the S1 pocket. Substitution with a smaller residue like Alanine (B10760859) might reduce potency due to incomplete filling of the pocket. Conversely, a larger residue like Leucine or Phenylalanine could either increase affinity by making more extensive hydrophobic contacts or decrease it due to steric clashes. nih.gov

Substitution of Proline: Replacing proline is more complex due to its unique conformational constraints. Substituting it with a flexible residue like Glycine or Alanine would increase the conformational flexibility of the backbone, which could disrupt the bioactive conformation and decrease binding affinity. nih.gov Introducing other cyclic amino acids, such as pipecolic acid, can be used to subtly alter the backbone geometry.

Impact of Stereochemistry on Biological Activity and Binding Affinity

Biological systems are inherently chiral, and thus the stereochemistry of a ligand is paramount for its activity. elsevierpure.com this compound contains two chiral centers (at the α-carbons of Proline and Valine), meaning four possible stereoisomers exist: L-Pro-L-Val, D-Pro-L-Val, L-Pro-D-Val, and D-Pro-D-Val.

Table 3: Influence of Stereochemistry on the Biological Activity of Dipeptides

| Dipeptide Stereoisomer | Relative Activity (%) | Rationale |

| L-Pro-L-Val | 100 | The natural configuration, recognized by the target's chiral binding site. |

| D-Pro-L-Val | < 1 | The D-Pro residue alters the backbone torsion angles, preventing proper orientation of the valine side chain and the C-terminus. researchgate.net |

| L-Pro-D-Val | < 1 | The D-Val side chain projects in a different direction, leading to steric clashes within the binding pocket. researchgate.net |

| D-Pro-D-Val | < 5 | In rare cases, the enantiomer may show some activity if the target has some symmetry or if it binds in a completely different mode, but it is typically inactive. |

Rational Design Principles for this compound Analogues as Probes or Inhibitors

This compound is an excellent starting point for the rational design of more sophisticated molecules like chemical probes or therapeutic inhibitors. nih.govnih.gov Rational design leverages structural information about the target to guide the synthesis of more potent and selective compounds.

Key design principles include:

Peptidomimetics: The peptide backbone is often susceptible to proteolytic degradation. Peptidomimetic design involves modifying the amide bonds to be non-cleavable (e.g., creating reduced amides, retro-inverso amides, or replacing them with other linkages) while retaining the essential side-chain orientations. nih.gov

Structure-Based Design: If the 3D structure of the target protein is known (from X-ray crystallography or NMR), one can design analogues that have an improved fit. This could involve extending a part of the molecule to reach a nearby sub-pocket or replacing a functional group to form a new hydrogen bond observed in the crystal structure. wikipedia.org

Conformational Constraint: Reducing the flexibility of the molecule can pre-organize it into its bioactive conformation, which reduces the entropic penalty of binding and can lead to higher affinity. For a linear dipeptide like this compound, this could be achieved by cyclization, creating a more rigid scaffold.

Quantitative Structure-Activity Relationships (QSAR) Approaches for this compound Derivatives

QSAR is a computational approach used to build a mathematical model that relates the chemical structure of a series of compounds to their biological activity. nih.gov For a series of this compound derivatives, a QSAR study would involve synthesizing a library of analogues with variations at the N-terminus, C-terminus, and dipeptide core, and then measuring their biological activity.

The process typically involves:

Descriptor Calculation: For each analogue, a set of molecular descriptors is calculated. These are numerical values that represent different physicochemical properties, such as logP (hydrophobicity), molar refractivity (steric bulk), and various electronic parameters (e.g., Hammett constants).

Model Building: Statistical methods, such as multiple linear regression or partial least squares, are used to create an equation that correlates a combination of these descriptors with the observed biological activity (e.g., IC₅₀).

Model Validation: The predictive power of the QSAR model is rigorously tested using statistical validation techniques.

A successful QSAR model can be highly valuable for predicting the activity of new, yet-to-be-synthesized analogues, thereby prioritizing synthetic efforts towards the most promising candidates. researchgate.net For instance, a QSAR model might reveal that activity is positively correlated with the hydrophobicity of the N-terminal group and negatively correlated with its steric bulk, guiding the design of new derivatives.

Table 4: Example of Descriptors Used in a QSAR Model for Dipeptide Inhibitors

| Descriptor | Physicochemical Property | Potential Influence on Activity |

| cLogP | Hydrophobicity | Affects binding to hydrophobic pockets and membrane permeability. |

| Molar Refractivity (MR) | Molecular Volume/Steric Bulk | Determines the fit within the binding site; steric clashes can reduce activity. |

| Topological Polar Surface Area (TPSA) | Polarity | Influences hydrogen bonding potential and ability to cross cell membranes. |

| Dipole Moment | Charge Distribution | Affects electrostatic interactions with polar residues in the target. |

| Number of H-bond Donors/Acceptors | Hydrogen Bonding Capacity | Crucial for specific interactions that anchor the inhibitor in the active site. |

Advanced Spectroscopic and Structural Characterization of Z Pro Val Oh

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis in Solution

NMR spectroscopy is a cornerstone for elucidating molecular structures and dynamics in solution. For Z-Pro-Val-OH, NMR provides detailed information about the arrangement of atoms, their connectivity, and their spatial proximity, which are essential for understanding its conformational preferences.

2D NMR Techniques for Structural Elucidation

Two-dimensional (2D) NMR techniques are indispensable for resolving complex spectra and establishing the complete structure of molecules like this compound. These methods correlate signals from different nuclei, offering a more comprehensive picture than 1D NMR alone.

COSY (Correlation Spectroscopy) : This technique identifies proton-proton couplings, revealing which protons are vicinal (separated by one chemical bond) core.ac.ukresearchgate.netslideshare.netgrinnell.edulibretexts.org. By analyzing the cross-peaks in a COSY spectrum, researchers can trace out spin systems and establish connectivity within the molecule, such as the connections between the alpha-protons and adjacent protons in the proline and valine residues.

HSQC (Heteronuclear Single Quantum Correlation) and HMQC (Heteronuclear Multiple Quantum Coherence) : These experiments correlate protons directly bonded to carbons. They are vital for assigning specific proton signals to their corresponding carbon atoms, thereby aiding in the unambiguous assignment of the entire 1H and 13C NMR spectra core.ac.uk.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) : These are crucial for determining through-space proximity between protons. NOESY and ROESY experiments can reveal which protons are close to each other in three-dimensional space, even if they are not directly bonded. This information is critical for inferring conformational preferences, such as the relative orientation of the Z group, the proline ring, and the valine side chain core.ac.ukresearchgate.netias.ac.innih.govmdpi.comnih.govresearchgate.net. For this compound, NOESY data can help identify specific dihedral angles and potential intramolecular hydrogen bonds that stabilize particular conformations.

Conformational Preferences and Dynamics in Different Solvents

The conformational behavior of this compound can be influenced by the surrounding solvent environment. NMR studies, particularly those examining solvent effects on chemical shifts and coupling constants, provide insights into these preferences.

Solvent Effects on Chemical Shifts : Changes in solvent polarity can alter the electronic environment around nuclei, leading to shifts in their resonance frequencies. For instance, the NH proton of the Z-group or the peptide bond may exhibit different chemical shifts in polar versus non-polar solvents, reflecting variations in hydrogen bonding or solvation nih.govmdpi.comnih.gov. Studies on similar dipeptides indicate that solvent polarity can influence the population of different conformers, particularly those involving cis/trans isomerization around the amide bond or rotation around single bonds nih.govnih.gov.

Hydrogen Bonding : The presence of hydrogen bonds, both intramolecular and intermolecular, significantly impacts molecular conformation. NMR techniques, such as monitoring the temperature dependence of NH proton chemical shifts, can identify hydrogen-bonded NH groups, as these protons typically exhibit smaller shifts upon heating compared to exposed NH protons ias.ac.inmdpi.comauremn.org.br. This is crucial for understanding the stability of specific peptide conformations.

Dynamic Processes : NMR can also probe dynamic processes like conformational exchange. Techniques like 2D-EXSY (2D Exchange Spectroscopy) can directly observe interconversion between different conformational states rsc.org. For peptides containing proline, the cis-trans isomerization around the X-Pro amide bond is a common dynamic process that can be studied by NMR nih.gov.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides a high-resolution, three-dimensional atomic map of molecules in the crystalline state wikipedia.orglibretexts.orgresearchgate.net. This technique is essential for understanding the precise arrangement of atoms and the nature of intermolecular interactions in the solid form of this compound.

Crystal Packing and Intermolecular Interactions

In the crystalline lattice, molecules of this compound are arranged in a specific pattern dictated by intermolecular forces. Analyzing this packing reveals how molecules interact with their neighbors, influencing bulk properties and solid-state stability.

Hydrogen Bonding : As a molecule with polar functional groups (amide, carboxylic acid, Z-group ether and phenyl ring), this compound is expected to participate in hydrogen bonding. These bonds, typically involving the carboxylic acid oxygens, the amide NH, and potentially the Z-group's oxygen or phenyl ring, play a significant role in stabilizing the crystal structure scirp.orgmdpi.comscirp.orgnih.govresearchgate.net. For example, O-H···O or N-H···O hydrogen bonds are common in peptide crystals, forming extended networks.

Hirshfeld Surface Analysis : This computational method can be used to visualize and quantify the contribution of different intermolecular contacts to the crystal structure, providing detailed insights into the nature and strength of interactions like hydrogen bonds, van der Waals forces, and C-H···O interactions scirp.orgscirp.orgnih.govresearchgate.net.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a valuable technique for probing the secondary structural elements of chiral molecules, particularly peptides and proteins, in solution univr.itsubr.eduutexas.edunottingham.ac.ukacs.org. The peptide backbone, with its amide chromophore, exhibits characteristic CD signals in the far-UV region (190-250 nm) that are sensitive to the local conformation.

Peptide Bond Transitions : The n→π* and π→π* transitions of the peptide bond are responsible for the CD signals in the far-UV. The wavelengths and intensities of these bands are diagnostic of secondary structures such as α-helices, β-sheets, β-turns, and random coils univr.itutexas.edu.

Conformational Signatures : While this compound is a small dipeptide and does not form extensive secondary structures like proteins, its conformation can still be probed. Proline residues are known to influence peptide backbone conformations, often favoring turns or specific helical structures like polyproline II (PPII) univr.itsubr.edu. A PPII structure, for instance, is characterized by a weak positive band around 228 nm and a strong negative band around 203 nm univr.it. The Z-group itself does not typically contribute significantly to the far-UV CD spectrum, allowing the focus to remain on the peptide backbone.

Solvent and Environmental Effects : CD spectroscopy can also be used to study how changes in solvent, pH, or temperature affect the conformation of this compound, similar to how it is used for larger peptides and proteins subr.edu.

Mass Spectrometry (MS) Applications Beyond Basic Identification

Mass spectrometry (MS) is primarily known for determining the molecular weight and elemental composition of compounds. However, advanced MS techniques offer much more for structural elucidation, including fragmentation analysis and high-resolution measurements.

Tandem Mass Spectrometry (MS/MS) : In tandem MS, selected precursor ions are subjected to fragmentation (e.g., via Collision-Induced Dissociation, CID), and the resulting fragment ions are analyzed. For this compound, MS/MS can reveal the sequence of the peptide backbone and the presence of the Z-group by identifying characteristic fragment ions corresponding to the cleavage of specific bonds (e.g., peptide bonds, Z-group cleavage) longdom.orgosu.eduresearchgate.netwiley-vch.de. This provides detailed structural information beyond simple molecular weight.

High-Resolution Mass Spectrometry (HRMS) : HRMS, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, can determine the mass of ions with very high accuracy (typically to within a few parts per million). This precision allows for the unambiguous determination of the elemental composition of this compound and its fragments, confirming its molecular formula and aiding in the identification of impurities or subtle structural variations longdom.orgresearchgate.netwiley-vch.deslideshare.net.

Fragmentation Pattern Analysis : The specific patterns of fragment ions generated during MS/MS experiments are unique to the molecule's structure. For this compound, characteristic fragments might include the loss of the Z-group, cleavage of the peptide bond yielding Z-Pro+H and Val-OH, or further fragmentation of these species. Analyzing these patterns helps confirm the connectivity of the amino acid residues and the presence of the protecting group osu.eduwiley-vch.de.

Compound Name Table:

| Common Abbreviation | Full Chemical Name |

| This compound | N-Benzyloxycarbonyl-L-prolyl-L-valine |

| Z-Pro-OH | N-Benzyloxycarbonyl-L-proline |

| Z-Val-OH | N-Benzyloxycarbonyl-L-valine |

Structural Confirmation of Derivatives

Studies involving this compound often focus on its role as a building block in peptide synthesis, leading to the formation of various peptide derivatives. The structural integrity of these derivatives is typically confirmed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. For instance, in the synthesis of longer peptides, this compound is coupled with other amino acid derivatives. The resulting peptide chains, which can be considered derivatives of this compound, are then analyzed to confirm the sequence and stereochemistry.

Research has indicated that this compound itself has been characterized by its ¹H NMR spectrum, with specific chemical shifts reported for its protons. rsc.org When used in peptide synthesis, the resulting products, such as tetrapeptides or longer chains, are analyzed. For example, a tetrapeptide derivative, N-Benzyloxycarbonyl-L-prolyl-L-valyl-2-methylalaninate, was synthesized and its structure was analyzed, although specific detailed spectral data for this derivative were not fully elaborated in the context of full structural confirmation in the provided snippets. rsc.org The synthesis of N-benzyloxycarbonyl-L-prolyl-D-valine is also mentioned, with a reported melting point and optical rotation, suggesting characterization of stereoisomers. rsc.org

The synthesis of N-benzyloxycarbonyl-L-prolyl-L-valine methyl ester is described, which, upon hydrogenation, yields a derivative. google.com The analysis of these derivatives often includes confirmation of the presence of the benzyloxycarbonyl protecting group and the peptide linkage through characteristic spectroscopic signals.

Isotopic Labeling Studies

While direct isotopic labeling studies specifically on "this compound" are not extensively detailed in the provided search results, the context of peptide synthesis and the potential for racemization during coupling reactions implies that such studies could be relevant for mechanistic investigations. If isotopes like ¹³C or ²H were incorporated into this compound, their positions could be tracked using NMR spectroscopy to understand reaction pathways or conformational dynamics. However, the available literature primarily focuses on the stereochemical integrity of the product rather than explicit isotopic tracer studies on this compound itself. The mention of analyzing stereoisomers by gas chromatography after conversion to TFA-dipeptide-OMe or TFP-tripeptide methyl derivatives suggests methods that could be adapted for isotopic studies by monitoring the mass shifts of labeled atoms. tandfonline.comtandfonline.com

Computational and Theoretical Investigations of Z Pro Val Oh

Molecular Docking Studies with Target Enzymes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to another when bound to each other to form a stable complex. This is particularly useful in drug discovery and understanding enzyme-inhibitor interactions.

Prediction of Binding Modes and Affinities

Molecular docking studies aim to predict how Z-Pro-val-OH might bind to specific target enzymes and to quantify the strength of these interactions, often expressed as binding affinity or inhibition constants (Ki). These studies typically involve placing the ligand (this compound) into the active site of a target enzyme and evaluating various possible binding poses. The scoring functions used in docking software estimate the binding free energy, with lower (more negative) scores generally indicating stronger binding. For example, studies on other compounds have shown a range of estimated binding free energies from -4.27 to -12.41 kcal/mol, with corresponding inhibition constants (Ki) ranging from 1.20 µM to 736.75 µM, indicating significant variability depending on the compound and target researchgate.net. While specific docking results for this compound are not detailed in the provided search results, the general methodology involves assessing interactions such as hydrogen bonds, hydrophobic contacts, and van der Waals forces between the ligand and the enzyme's active site residues scielo.brjapsonline.compurdue.edu.

Identification of Key Interacting Residues

A critical outcome of molecular docking is the identification of specific amino acid residues within the enzyme's active site that are crucial for binding this compound. These key residues often form direct interactions with the compound, such as hydrogen bonds, salt bridges, or hydrophobic interactions, which stabilize the complex. For instance, in studies involving similar enzyme-ligand interactions, residues like Arginine (Arg), Tyrosine (Tyr), Leucine (Leu), and Proline (Pro) have been identified as important for binding scielo.brpurdue.edunih.govresearchgate.net. The precise identity of these residues for this compound would depend on the specific target enzyme being studied. Generally, polar residues like Histidine (His), Aspartic acid (Asp), Glutamic acid (Glu), Serine (Ser), and Cysteine (Cys) are frequently found in active sites and play significant roles in binding, while hydrophobic residues like Valine (Val), Leucine (Leu), and Proline (Pro) contribute to stabilizing hydrophobic interactions psu.edu.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Stability

Molecular Dynamics (MD) simulations are powerful tools for investigating the dynamic behavior of molecular systems over time. They allow researchers to study the conformational flexibility, stability, and dynamic interactions of molecules like this compound, particularly when complexed with proteins.

Simulations of this compound in Enzyme Active Sites

When this compound is docked into an enzyme's active site, MD simulations can further elucidate the stability and dynamic interactions within this complex. These simulations can reveal how the compound adapts its conformation within the active site, how stable the complex remains over time, and how water molecules might play a role in mediating interactions or facilitating product release mdpi.comacs.orgacs.orgd-nb.infoundip.ac.idmazums.ac.ir. Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) analyses are commonly used to assess the stability and flexibility of the protein-ligand complex. Lower RMSD values generally indicate a stable complex mdpi.com. For instance, MD simulations have shown that compounds maintaining stable conformations with low protein RMSD values (around 2 Å) suggest strong binding interactions mdpi.com. The dynamic behavior of this compound within an enzyme active site, including its ability to adapt to the binding pocket and the stability of the resulting complex, can be thoroughly analyzed using these simulation techniques.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, often employing Density Functional Theory (DFT), provide detailed insights into the electronic structure, bonding, and reactivity of molecules. These methods are fundamental for understanding how a molecule behaves at the atomic and electronic level.

Quantum chemical methods can compute various properties of this compound, such as its molecular geometry, electronic distribution, and energy levels. Key parameters derived from these calculations include:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their gap provide information about a molecule's reactivity and electronic transitions icm.edu.plresearchgate.netmdpi.comresearchgate.net. A smaller HOMO-LUMO gap generally indicates higher reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the distribution of electron density and can indicate regions prone to electrophilic or nucleophilic attack, aiding in the prediction of reactivity researchgate.net.

Natural Bond Orbital (NBO) Analysis: NBO analysis helps to understand the nature of chemical bonds and electron delocalization within the molecule, providing insights into its stability and potential reaction pathways researchgate.netmdpi.comnih.gov.

These quantum chemical calculations can also be used in conjunction with molecular docking to refine binding predictions or to understand the electronic basis for observed interactions. For example, DFT calculations have been used to study the electronic structure and reactivity of various organic molecules and transition metal complexes, providing a foundation for understanding chemical transformations and interactions icm.edu.plresearchgate.netnih.govrsc.orgacs.orgresearchgate.netnorthwestern.eduacs.orgsci-hub.se.

Conformational Energy Landscapes

Determining the conformational energy landscape of this compound involves mapping out all possible stable three-dimensional arrangements of the molecule and their relative energies. This is typically achieved through molecular mechanics (MM) or quantum mechanical (QM) calculations, often combined with conformational searching algorithms like simulated annealing or Monte Carlo methods.

Methodology: Techniques such as Density Functional Theory (DFT) with various basis sets (e.g., B3LYP/6-311+G(d,p)) are commonly employed to optimize geometries and calculate energies of different conformers acs.orgicm.edu.pl. Molecular dynamics (MD) simulations can also be used to explore the dynamic behavior and energy landscape over time acs.orgcore.ac.uk.

Relevance to this compound: For this compound, understanding its conformational landscape would involve analyzing the rotations around the peptide bond, the proline ring puckering, and the flexibility of the benzyloxycarbonyl (Z) protecting group and the valine side chain. The proline residue, with its cyclic structure, inherently imposes certain conformational constraints compared to acyclic amino acids researchgate.netresearchgate.net. The Z group's flexibility could also contribute to multiple low-energy conformations. Studies on related dipeptides like Z-Glu-OH and Z-Arg-OH highlight the importance of dispersion interactions and hydrogen bonding in stabilizing different conformations acs.org. Similarly, research on proline diamides has explored various backbone conformations and ring puckering states researchgate.net.

Transition State Analysis for Enzymatic Reactions

Transition state (TS) analysis is a powerful computational tool used to elucidate the mechanism of enzyme-catalyzed reactions. It involves calculating the structures and energies of the transition states, which represent the highest energy points along the reaction pathway.

Methodology: Quantum chemistry methods, particularly DFT, are essential for accurately modeling transition states. Kinetic isotope effects (KIEs) can be combined with theoretical calculations to validate proposed transition state structures grantome.comnih.govcambridge.orgpnas.org.

Relevance to this compound: If this compound were to act as a substrate or inhibitor for an enzyme, transition state analysis would be critical for understanding its interaction. For instance, proline-containing peptides are known substrates or inhibitors for enzymes like prolyl oligopeptidase nih.govub.edursc.org. Studies on N-benzyloxycarbonyl-prolyl-prolinal, a transition-state analog inhibitor, have investigated its interaction with prolyl oligopeptidase, revealing the formation of a tetrahedral adduct with the catalytic serine rsc.org. While direct TS analysis for this compound itself is not found, the principles applied to similar proline-containing peptides would be relevant. This would involve identifying the rate-limiting step of an enzymatic reaction involving this compound and characterizing the high-energy intermediate state.

De Novo Design and Virtual Screening Approaches Leveraging this compound Scaffold

De novo design and virtual screening are computational strategies used in drug discovery to identify or create novel molecules with desired biological activities.

De Novo Design: This approach involves building molecules from scratch, fragment by fragment, or by modifying existing scaffolds to optimize interactions with a biological target mdpi.comchemrxiv.orgmdpi.comwiley-vch.de. It often relies on understanding the target's binding site and employing algorithms to generate molecules that fit optimally.

Virtual Screening: This method involves computationally screening large libraries of existing compounds against a target to predict potential binders. It typically uses docking algorithms and scoring functions to rank compounds based on their predicted affinity and fit mdpi.comchemrxiv.orgbiorxiv.org.

Relevance to this compound: The this compound dipeptide scaffold, with its defined structure and functional groups, could serve as a starting point or a fragment in de novo design. Its conformational flexibility and potential for specific interactions (e.g., hydrogen bonding, hydrophobic interactions) make it an interesting building block. Virtual screening could be employed to identify other molecules that share structural or pharmacophoric similarities with this compound or to find compounds that bind to targets where this compound might be a lead. While specific examples of this compound being used as a scaffold in these contexts are not directly found, the general principles of peptide-based drug design and the use of dipeptide fragments in medicinal chemistry are well-established grantome.comub.edumdpi.com. For example, proline-containing dipeptides have been explored for their potential in creating peptidomimetics and modulating biological activity.

Compound List:

this compound (N-Benzyloxycarbonyl-L-prolyl-L-valine)

Pro-val-OH (Prolyl-Valine)

Z-Pro-OH (N-Benzyloxycarbonyl-L-proline)

Z-Val-OH (N-Benzyloxycarbonyl-L-valine)

Z-Val-Pro-OH (N-Benzyloxycarbonyl-L-valyl-L-proline)

N-benzyloxycarbonyl-prolyl-prolinal

Z-Val-Gly-OH (N-Benzyloxycarbonyl-L-valyl-glycine)

Z-Val-Pro-Val-Pro-OH (N-Benzyloxycarbonyl-L-valyl-L-prolyl-L-valyl-L-proline)

---##

The exploration of this compound (N-Benzyloxycarbonyl-L-prolyl-L-valine) through computational and theoretical methodologies is essential for understanding its molecular behavior, potential interactions, and applications in areas such as drug design and chemical biology. While direct literature specifically detailing this compound in these advanced computational contexts is limited, established principles and methodologies applied to similar dipeptide structures provide a framework for its theoretical investigation.

Conformational Energy Landscapes

The conformational energy landscape of this compound describes the ensemble of stable three-dimensional structures the molecule can adopt and their associated energy profiles. Computational methods are crucial for mapping this landscape, revealing the molecule's flexibility and preferred spatial arrangements.

Methodology: Techniques like Density Functional Theory (DFT) are widely used for geometry optimization and energy calculations of various conformers acs.orgicm.edu.pl. Molecular mechanics (MM) force fields, often coupled with conformational search algorithms such as simulated annealing or Monte Carlo methods, are employed to explore the vast conformational space acs.orgcore.ac.ukwustl.edu. Molecular dynamics (MD) simulations can further elucidate the dynamic nature of these conformations over time acs.orgcore.ac.uk.

Transition State Analysis for Enzymatic Reactions

Transition state (TS) analysis is a computational approach vital for deciphering the mechanisms of enzyme-catalyzed reactions. It involves identifying and characterizing the highest-energy structures along a reaction pathway, which are critical for understanding enzyme catalysis and designing inhibitors.

Methodology: Quantum mechanical calculations, particularly DFT, are indispensable for accurately modeling transition states. Experimental kinetic isotope effects (KIEs) are often used in conjunction with theoretical calculations to validate proposed transition state structures grantome.comnih.govcambridge.orgpnas.org.

Relevance to this compound: If this compound were to participate in an enzymatic reaction, either as a substrate or an inhibitor, TS analysis would be instrumental. Proline-containing peptides are known to interact with enzymes like prolyl oligopeptidase nih.govub.edursc.org. For example, N-benzyloxycarbonyl-prolyl-prolinal, a transition-state analog inhibitor, has been studied for its interaction with prolyl oligopeptidase, revealing the formation of a tetrahedral adduct at the catalytic serine residue rsc.org. While specific TS analyses for this compound are not readily available, the methodologies applied to similar proline-containing peptides would be directly applicable. This would involve identifying the rate-limiting step and characterizing the molecular arrangement at the peak of the activation energy barrier.

De Novo Design and Virtual Screening Approaches Leveraging this compound Scaffold

De novo design and virtual screening are powerful computational strategies employed in drug discovery to identify novel molecular entities or optimize existing scaffolds for specific biological targets.

De Novo Design: This approach focuses on constructing molecules from scratch, often by assembling fragments or modifying existing molecular scaffolds, to achieve optimal binding to a target mdpi.comchemrxiv.orgmdpi.comwiley-vch.de. It relies heavily on understanding the target's binding site and utilizing algorithms to generate molecules with desired properties.

Virtual Screening: This method involves computationally screening large libraries of chemical compounds to predict potential binders to a specific target. Docking algorithms and scoring functions are used to rank compounds based on their predicted affinity and interaction patterns mdpi.comchemrxiv.orgbiorxiv.org.

Relevance to this compound: The this compound dipeptide structure, with its defined stereochemistry and functional groups, can serve as a valuable scaffold or fragment in both de novo design and virtual screening efforts. Its conformational flexibility and potential for specific interactions, such as hydrogen bonding and hydrophobic contacts, make it an attractive starting point for designing peptidomimetics or small molecule inhibitors. Virtual screening could identify compounds that share structural or pharmacophoric similarities with this compound, or compounds that bind to biological targets where this compound might act as a lead. While direct applications of this compound as a scaffold in these specific contexts are not extensively documented, the broader field of peptide-based drug design frequently utilizes dipeptide fragments and their derivatives grantome.comub.edumdpi.com.

Compound List:

this compound (N-Benzyloxycarbonyl-L-prolyl-L-valine)

Pro-val-OH (Prolyl-Valine)

Z-Pro-OH (N-Benzyloxycarbonyl-L-proline)

Z-Val-OH (N-Benzyloxycarbonyl-L-valine)

Z-Val-Pro-OH (N-Benzyloxycarbonyl-L-valyl-L-proline)

N-benzyloxycarbonyl-prolyl-prolinal

Z-Val-Gly-OH (N-Benzyloxycarbonyl-L-valyl-glycine)

Z-Val-Pro-Val-Pro-OH (N-Benzyloxycarbonyl-L-valyl-L-prolyl-L-valyl-L-proline)

Derivatives and Functionalized Analogs of Z Pro Val Oh: Synthesis and Characterization

Synthesis of Fluorescent or Spin-Labeled Z-Pro-val-OH Derivatives for Mechanistic Studies

The incorporation of fluorescent or spin labels into peptides and amino acid derivatives is a powerful strategy for elucidating reaction mechanisms, studying molecular interactions, and tracking biological processes. While direct literature on fluorescent or spin-labeled this compound derivatives is limited, established methodologies for modifying peptides and amino acids can be applied.

General Approaches to Labeling: Fluorescent labels can be attached to peptides via several common strategies. These include conjugation to the N-terminus or side chains (e.g., lysine's amino group) using activated esters (like NHS esters) or isothiocyanates. Alternatively, if the molecule contains a cysteine residue, maleimide (B117702) chemistry can be employed for thiol-specific labeling. For this compound, modifications could potentially target the free carboxyl group, or the Cbz group could be altered to incorporate a fluorophore, although this is less common. The synthesis of fluorescent amino acids that can be directly incorporated during solid-phase peptide synthesis has also been developed, offering a route to fluorescently tagged peptides researchgate.net.

Spin labeling typically involves introducing a stable nitroxide radical, such as a TEMPO derivative, into the molecule. This can be achieved through esterification or amidation reactions, often at a terminal carboxyl group or a modified side chain core.ac.uknih.gov. For instance, spin-labeled steroids have been synthesized by esterification of hydroxyl groups nih.gov. Applying such methods to this compound would require careful selection of labeling reagents and reaction conditions to ensure compatibility with the peptide backbone and protecting groups.

Mechanistic Studies: Fluorescently or spin-labeled this compound derivatives would be invaluable for mechanistic studies, such as tracking the conformational changes of peptides containing this motif, investigating enzyme-substrate interactions, or monitoring binding events in biosensor applications. The specific spectral or paramagnetic properties of the label would provide detailed insights into the local environment and dynamics of the this compound moiety during a process.

Preparation of Immobilized this compound for Affinity Chromatography or Biosensors

Immobilization of peptides and biomolecules onto solid supports is crucial for developing affinity chromatography matrices and biosensors. The goal is to create a stable, active, and accessible surface for capturing or detecting target analytes.

Immobilization Techniques: Several established methods can be employed for immobilizing this compound:

Covalent Coupling: This is a robust method where the this compound molecule is chemically linked to the support via stable covalent bonds. This can be achieved by activating the carboxyl group of this compound (e.g., using carbodiimide (B86325) chemistry like EDC) and coupling it to amine-functionalized supports, or by introducing a reactive handle (like a thiol or amine) onto the this compound molecule during its synthesis for subsequent covalent attachment to activated supports csic.esmdpi.comacs.orgnih.gov.

Physical Adsorption: This simpler method relies on non-covalent interactions (hydrogen bonding, hydrophobic interactions, van der Waals forces) between the this compound and the support material. While less stable than covalent immobilization, it is often gentler and preserves biomolecule activity csic.es.

Entrapment: this compound could be physically trapped within a matrix, such as a gel or polymer network, during its formation. This method is often used for enzymes but can be adapted for smaller molecules csic.es.

Applications: Immobilized this compound could serve as a ligand in affinity chromatography for purifying proteins or peptides that specifically bind to this dipeptide sequence. In biosensor development, immobilized this compound could act as a recognition element, enabling the detection of binding partners through changes in electrochemical, optical, or mass-based signals bio-rad.comcytivalifesciences.comacs.orgnih.gov. The choice of immobilization strategy would depend on the desired stability, density, and orientation of the this compound on the surface.

Peptidomimetic Strategies Incorporating the Z-Pro-val Motif

Peptidomimetics are compounds that mimic the biological activity of peptides but possess improved pharmacokinetic properties, such as enhanced stability against proteolysis and better membrane permeability. The Z-Pro-Val sequence can be integrated into peptidomimetic designs to leverage its specific structural and functional characteristics.

Design Principles: Peptidomimetic strategies often involve replacing amide bonds with non-hydrolyzable linkages (e.g., triazoles, oxazoles, thiazoles), incorporating unnatural amino acids, or creating cyclic structures pnas.orgnih.govresearchgate.netthieme-connect.deresearchgate.net. The Z-Pro-Val motif can be incorporated by:

Backbone Modification: Replacing the peptide bond between proline and valine, or the N-terminal amide bond, with stable isosteres.

Side Chain Mimicry: Modifying the proline or valine side chains to introduce non-natural functionalities that enhance binding or stability.

Macrocyclization: Incorporating the Z-Pro-Val sequence into a cyclic structure, which can pre-organize the molecule into a bioactive conformation and increase resistance to degradation pnas.orgthieme-connect.de.

Incorporation of Pseudoprolines: Replacing proline with constrained pseudoproline analogs can influence peptide conformation and stability google.com.

The Z-Pro-Val unit, with its proline's conformational rigidity and valine's hydrophobic side chain, can contribute to specific binding interactions. By applying peptidomimetic approaches, researchers can create analogs of Z-Pro-Val-containing peptides that retain or enhance biological activity while overcoming the limitations of native peptides.

Investigation of Prodrug Strategies (Focus on Chemical Modification for Enhanced In Vitro Delivery and Stability)

Prodrugs are inactive or less active derivatives of drugs that are converted into the active parent drug in vivo. This strategy is employed to improve drug solubility, bioavailability, stability, and targeted delivery. For peptides and amino acids like this compound, prodrug design can address challenges such as poor oral absorption, rapid enzymatic degradation, and limited cell permeability.

Prodrug Design for this compound: Chemical modifications can be applied to this compound to create prodrugs that enhance its in vitro delivery and stability:

Esterification: The free carboxyl group of valine can be esterified with various promoieties (e.g., simple alcohols, amino acids, or more complex carriers) to increase lipophilicity and improve cell membrane permeability. These ester prodrugs are typically cleaved by esterases in vivo to release the active this compound or a peptide containing it frontiersin.orgnih.govnih.govnih.gov.

Peptide Conjugation: this compound could be conjugated to other peptides or small molecules that facilitate its transport or targeting. For example, dipeptide prodrugs have shown improved permeability by utilizing peptide transporters nih.govannualreviews.org.

Modification of the Cbz Group: While less common, the Cbz protecting group itself could potentially be modified or replaced with a promoiety that aids in delivery or targeted release, although this would fundamentally alter the nature of the protecting group.

Phosphonate (B1237965) Prodrugs: For molecules with acidic functionalities, phosphonate prodrugs (e.g., phosphoramidates) have shown promise in improving delivery and stability, often via peptidomimetic strategies frontiersin.org.

The key to successful prodrug development lies in achieving a balance between improved delivery characteristics and efficient release of the active species under physiological conditions. In vitro studies would focus on evaluating the stability of the prodrug under various pH conditions and its enzymatic cleavage rates, alongside permeability assays.

Emerging Applications of Z Pro Val Oh in Biochemical and Analytical Research

The dipeptide N-benzyloxycarbonyl-L-prolyl-L-valine, abbreviated as Z-Pro-val-OH, serves as a valuable tool in the realms of biochemistry and analytical research. Its defined structure, incorporating the benzyloxycarbonyl (Z) protecting group and a specific dipeptide sequence, allows for precise interactions with various enzymes, making it a key component in studying enzymatic mechanisms, developing screening platforms, and synthesizing complex peptide structures.

Future Directions and Advanced Research Perspectives for Z Pro Val Oh Studies

Exploration of Novel Enzymatic Targets and Interaction Profiles

While the inhibitory action of Z-Pro-val-OH on specific proteases is established, the broader landscape of its potential enzymatic targets remains largely uncharted. Future research will focus on identifying and characterizing new protein-peptide interactions, which could reveal unanticipated therapeutic applications.

Key research initiatives will likely involve:

High-Throughput Screening: Employing large-scale screening of diverse enzyme families—such as other classes of proteases, kinases, and transferases—against this compound and its derivatives to identify novel inhibitory or modulatory activities.

Proteome-Wide Analysis: Utilizing activity-based protein profiling (ABPP) and chemical proteomics to map the interaction profile of this compound across the entire proteome in various cell and tissue types. This can uncover "off-target" effects that may be therapeutically beneficial or crucial for understanding the compound's complete mechanism of action.

Structural Biology: Using techniques like X-ray crystallography and cryo-electron microscopy to determine the atomic-level details of how this compound binds to newly identified targets. iaanalysis.com This structural insight is crucial for designing next-generation inhibitors with enhanced specificity and potency. The human immunodeficiency virus (HIV) protease, a C2-symmetric homodimeric enzyme, has been a successful target for structure-based drug design, providing a model for this type of investigation. wikipedia.org

The discovery of small molecules that can modulate the catalytic activities of enzymes holds immense therapeutic potential, as many physiological processes depend on the regulation of proteolytic enzymes. wikipedia.org Synthetic enzyme inhibitors are emerging as a new class of compounds that can be used for highly specific ligand-targeting of nanoparticles to solid tumors, indicating a potential direction for this compound derivatives. nih.gov

Integration of this compound Research with Systems Biology Approaches

To comprehend the full biological impact of this compound, research must move from a single-target focus to a holistic, systems-level perspective. Systems biology combines high-throughput data generation with computational modeling to understand how a molecule perturbs complex biological networks. nih.govyoutube.com

Future approaches will include:

Metabolomics: Analyzing the global changes in the metabolome of cells or organisms upon treatment with this compound. As the primary excretion route for many polar compounds, urine provides significant insights into systemic biochemical changes. mdpi.com This can reveal unexpected effects on metabolic pathways, such as amino acid metabolism or cellular bioenergetics, which could be relevant to diseases like hyperlipidemia. nih.gov

Transcriptomics and Proteomics: Measuring the expression levels of all genes (transcriptome) and proteins (proteome) to build a comprehensive picture of the cellular response to this compound. This can identify compensatory mechanisms, signaling pathway alterations, and downstream effects that are not immediately obvious from its direct enzymatic inhibition.

By applying these systems-level approaches, researchers can gain a deeper understanding of the compound's mechanism of action and its potential impact on complex diseases. nih.gov

Development of Advanced Analytical Tools for Real-time Monitoring of this compound Interactions

Understanding the dynamics of how this compound interacts with its targets in real-time is crucial for drug development. Advanced analytical techniques are moving beyond static measurements to provide kinetic and affinity data in complex biological environments.

| Analytical Technique | Principle | Key Advantages | Application for this compound |

| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index on a sensor chip as molecules bind and dissociate. | Label-free, real-time detection of binding kinetics (on/off rates) and affinity. iaanalysis.comnih.gov | Quantifying the binding affinity and kinetics of this compound with known and novel enzyme targets. |

| Biolayer Interferometry (BLI) | An optical biosensing method that measures interference patterns of light reflected from a sensor tip. | High-throughput, real-time, and label-free measurements suitable for analyzing concentrations, affinity, and kinetics. youtube.com | Screening libraries of this compound derivatives against a target to identify candidates with optimal binding profiles. |

| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during a binding event. | Provides a complete thermodynamic profile of the interaction (affinity, enthalpy, entropy). nih.gov | Characterizing the thermodynamic driving forces behind the this compound-target interaction. |

| Fluorescence-Based Assays | Uses fluorescently labeled molecules to detect changes upon binding. | High sensitivity and suitable for high-throughput screening. e3s-conferences.org | Developing rapid screening assays to identify novel inhibitors based on the this compound scaffold. |

These technologies allow for the direct, real-time monitoring of protein-peptide interactions, which is essential for characterizing binding events with high specificity. nih.gov Engineered biological nanopores also represent an emerging platform for the real-time sampling of transient protein-protein interactions at the single-molecule level. nih.gov

Computational Refinements and AI-Driven Discovery Based on this compound Scaffolds

Key computational strategies include:

Enhanced Molecular Docking: Using refined algorithms and force fields to more accurately predict the binding poses and affinities of this compound derivatives within the active sites of various enzymes.

Generative AI Models: Employing deep learning models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), to design novel peptide sequences from scratch based on the Pro-Val scaffold. gubra.dkresearchgate.net These models can be trained to optimize for multiple properties simultaneously, including target affinity, selectivity, and metabolic stability. biomedgrid.com

Predictive Modeling: Developing ML models to forecast the ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles of new this compound analogs, reducing the reliance on costly and time-consuming experimental assays. researchgate.net

Broader Implications of Pro-Val Peptides in Fundamental Biological Processes

Beyond their use as synthetic inhibitors, dipeptides containing proline and valine (Pro-Val) are involved in a range of fundamental biological processes. Understanding these natural roles can provide context for the pharmacological activity of this compound and may inspire new therapeutic strategies.

Pro-Val peptides and related sequences are implicated in:

Cell Signaling: Short peptides can act as signaling molecules, mediating or modulating intracellular communication pathways. nih.govresearchgate.net Peptides can be generated by the proteasome and, before their complete degradation, may actively affect cell signaling by interfering with protein-protein interactions. nih.gov

Metabolic Regulation: Dipeptides are intermediates in protein turnover and can have distinct physiological properties from their constituent amino acids. nih.gov Dysregulation of dipeptide metabolism has been observed in various conditions, highlighting their role as potential biomarkers. mdpi.com

Antimicrobial and Antimalarial Activity: Research has shown that dipeptides, including those with a Leu-Val combination, can possess antimicrobial and antimalarial properties, suggesting a potential role for Pro-Val peptides in host defense. nih.gov

Protein Targeting and Transport: Signal peptides, which are short amino acid sequences, are crucial for directing newly synthesized proteins to their correct locations within or outside the cell. youtube.com These sequences are often rich in hydrophobic amino acids like valine. nih.gov

Investigating the endogenous functions of Pro-Val peptides will broaden the understanding of their biological significance and could uncover novel therapeutic targets and applications for compounds like this compound.

Q & A

Q. What established protocols ensure high-purity synthesis of Z-Pro-val-OH, and how can researchers validate product integrity?

Methodological Answer:

- Follow stepwise protocols for solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Use HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) for purity assessment, with retention time and mass spectrometry (MS) cross-validation .

- Specify reagent sources (e.g., Z-Pro-OH from Merck, #123456) and reaction conditions (e.g., 25°C, 24 hr) to ensure reproducibility .

- Validate purity via -NMR (DMSO-) to confirm absence of diastereomers or protecting group residues .

Q. How should researchers systematically review literature on this compound’s biological activity?

Methodological Answer:

- Use databases like PubMed and SciFinder with keywords: “this compound,” “protease inhibition,” “pharmacokinetics.” Apply inclusion criteria (e.g., peer-reviewed studies post-2010) and exclusion criteria (e.g., non-English abstracts) .

- Organize findings into tables categorizing activity (e.g., IC values against thrombin), experimental models (in vitro vs. in vivo), and methodological limitations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound under varying pH conditions?

Methodological Answer:

- Conduct accelerated stability studies (e.g., 40°C/75% RH) with LC-MS monitoring. Compare degradation products across buffers (pH 2–9) to identify hydrolysis pathways .

- Apply meta-analysis to assess if discrepancies arise from analytical variability (e.g., UV detection vs. MS) or storage conditions (lyophilized vs. solution) .

- Use multivariate regression to model stability as a function of pH and ionic strength .

Q. What strategies optimize chromatographic separation of this compound from complex biological matrices?

Methodological Answer: